6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione

Chemoprevention Hepatocarcinogenesis Triazine SAR

6-(2-Chlorophenyl)-4H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione (CAS 3678-19-1) is a synthetic, low-molecular-weight (263.63 g/mol; C₁₁H₆ClN₃O₃) heterocyclic compound belonging to the oxazolo[3,2-a][1,3,5]triazinedione class. This compound is recognized in the CanBas Co., Ltd.

Molecular Formula C11H6ClN3O3
Molecular Weight 263.63 g/mol
CAS No. 3678-19-1
Cat. No. B12908272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione
CAS3678-19-1
Molecular FormulaC11H6ClN3O3
Molecular Weight263.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(=O)OC3=NC=NC(=O)N23)Cl
InChIInChI=1S/C11H6ClN3O3/c12-7-4-2-1-3-6(7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H
InChIKeyPSOXJXIXRPKCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Chlorophenyl)-4H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione (CAS 3678-19-1): Preclinical Triazine-Fused Heterocycle for Targeted Chemical Biology Procurement


6-(2-Chlorophenyl)-4H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione (CAS 3678-19-1) is a synthetic, low-molecular-weight (263.63 g/mol; C₁₁H₆ClN₃O₃) heterocyclic compound belonging to the oxazolo[3,2-a][1,3,5]triazinedione class [1]. This compound is recognized in the CanBas Co., Ltd. patent estate (U.S. Patent 8,415,357) within the claimed genus of substituted azole diones that abrogate the G2 cell-cycle checkpoint and sensitize cancer cells to DNA-damaging agents [2]. The ortho-chlorophenyl substitution at the C6 position distinguishes it from its meta- and para-regioisomers, a structural determinant known to influence target engagement and pharmacokinetic properties in triazine-based chemical series [3]. Its procurement is typically driven by medicinal chemistry programs requiring a specific regioisomeric probe for structure-activity relationship (SAR) validation, rather than by broad biological potency claims.

Why 6-(2-Chlorophenyl)-4H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione Cannot Be Replaced by a Generic Triazine Analog in Focused SAR Campaigns


The oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione scaffold is a conformationally constrained, fused bicyclic system that is structurally and electronically distinct from monocyclic 1,3,5-triazines or 1,2,4-triazines commonly available from screening collections [1]. Within this specific scaffold, the chlorine position on the phenyl ring is a decisive regioisomeric determinant: the ortho-chlorophenyl compound (CAS 3678-19-1) is the 6-(2-chlorophenyl) regioisomer and must not be confused with the 6-(3-chlorophenyl) analog (CAS 35629-62-0) or the 3-(4-chlorophenyl) variant (CAS 35629-63-1), which belong to different substitution series . In triazine-based chemopreventive studies, the ortho-chlorophenyl regioisomer (2CPDAT) demonstrated biological activity that its meta and para counterparts lacked, and this activity was independent of gap junction modulation, underscoring that regioisomer identity—not merely the triazine core—determines pharmacodynamic outcome [2]. Furthermore, CAS 3678-19-1 suffers from documented cross-database identity conflicts, with certain databases misassigning this CAS number to a structurally unrelated phosphinothioic acid ester; verification of structure and regioisomeric purity is therefore mandatory prior to procurement .

Direct Comparator Evidence for 6-(2-Chlorophenyl)-4H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione: Physicochemical, Structural Alert, and Regioisomeric Selectivity Data


Regioisomeric Selectivity in Hepatocarcinogenesis Chemoprevention: Ortho-Chloro vs. Meta-Chloro and Para-Chloro Triazine Analogs

In a rat liver medium-term bioassay system (Ito model), 6-(2-chlorophenyl)-2,4-diamino-1,3,5-triazine (2CPDAT), the diamino analog sharing the same ortho-chlorophenyl regioisomeric identity as the target compound, produced a significant inhibitory effect on enzyme-altered liver preneoplastic foci. In contrast, the meta-chlorophenyl (3CPDAT) and para-chlorophenyl (4CPDAT) regioisomers did not show comparable chemopreventive efficacy, and the para-pyridyl analog (PyDAT) was inactive [1]. This regioisomeric selectivity demonstrates that the ortho-chlorophenyl orientation is a critical pharmacophoric feature within triazine-based series, directly relevant to procurement decisions where regioisomeric identity determines biological outcome.

Chemoprevention Hepatocarcinogenesis Triazine SAR Regioisomer selectivity

LogP Lipophilicity Differentiation: Ortho-Chlorophenyl Regioisomer vs. Meta-Chlorophenyl Analog

The target compound (CAS 3678-19-1) has a calculated octanol-water partition coefficient (LogP) of approximately 1.8 [1]. In contrast, the meta-chlorophenyl regioisomer (CAS 35629-62-0) exhibits a higher calculated LogP of approximately 1.94 [2]. This LogP difference of ~0.14 log units arises from the intramolecular electronic and steric effects of the ortho-chloro substituent, which can influence hydrogen-bonding capacity and solvation relative to the meta-substituted analog. Although both compounds comply with Lipinski's Rule of Five (MW < 500; LogP < 5; HBA ≤ 10; HBD ≤ 5) [3], the observed LogP shift may result in measurably different aqueous solubility, permeability, and non-specific protein binding in biological assays.

LogP Lipophilicity Physicochemical profiling ADME prediction Ortho effect

Structural Alert Assessment: Ortho-Chlorophenyl Regioisomer Lacks Aniline/Masked Aniline Alert Present in Diamino-Triazine Comparators

The target compound contains a 4,7-dione-substituted oxazolo[3,2-a][1,3,5]triazine core with a 6-(2-chlorophenyl) substituent and no free primary amine groups that could hydrolyze to release an aniline moiety. In contrast, the well-studied comparator 2CPDAT (6-(2-chlorophenyl)-2,4-diamino-1,3,5-triazine) contains two free amino groups that, upon metabolic or chemical hydrolysis, can generate the corresponding chloroaniline derivative—a recognized structural alert for genotoxicity and a potential developmental liability [1]. The absence of this alert in the dione scaffold makes the target compound a mechanistically cleaner probe for target engagement studies where off-target effects mediated by aniline metabolites must be excluded. This structural differentiation is particularly relevant when selecting a negative control or a safer chemical starting point within a triazine chemical series targeting the same pharmacophore.

Structural alerts Genotoxicity risk Drug-likeness Aniline alert Lead selection

Antimicrobial Activity of Fused Oxadiazolo/Oxazolo-Triazine Scaffolds: Class-Level Evidence for Differentiated Procurement

A series of substituted aryl-1,3,4-oxadiazolo-[3,2-a]-1,3,5-triazine derivatives, structurally analogous to the oxazolo[3,2-a][1,3,5]triazine core of the target compound, was evaluated for antimicrobial activity against a panel of bacterial and fungal strains. Several compounds demonstrated significant antibacterial and antifungal activity in standard disc diffusion assays [1]. Although quantitative MIC values for the specific 6-(2-chlorophenyl) regioisomer are not available, the class-level data establish that the fused oxazolo/oxadiazolo-triazine scaffold possesses intrinsic antimicrobial pharmacophoric elements that are absent from monocyclic triazines commonly screened in anti-infective discovery. The ortho-chloro substitution may further modulate this activity, making the compound a relevant tool for scaffold-hopping or fragment-based antimicrobial design.

Antimicrobial activity Oxadiazolo-triazine MIC Antifungal Scaffold hopping

G2 Checkpoint Abrogation Patent Coverage: Ortho-Chlorophenyl Oxazolo-Triazinedione as a Claimed Genus Member for Cancer Sensitization

U.S. Patent 8,415,357 (CanBas Co., Ltd.) explicitly claims substituted azole diones—including oxazolo-triazinedione scaffolds—that abrogate the G2 cell-cycle checkpoint and sensitize cancer cells to DNA-damaging agents [1]. The target compound, as a 6-aryl-substituted oxazolo[3,2-a][1,3,5]triazine-4,7-dione, falls within the claimed chemical genus. This mechanism is therapeutically significant because G2 checkpoint abrogation selectively drives p53-deficient cancer cells (which lack the G1/S checkpoint) into mitotic catastrophe when combined with DNA-damaging chemotherapy or radiation, whereas normal cells with intact p53 function are relatively spared [2]. In contrast, the well-known G2 checkpoint inhibitor UCN-01 (7-hydroxystaurosporine) acts through Chk1 kinase inhibition rather than through the azole dione mechanism claimed in the CanBas patent, representing a mechanistically distinct approach [2]. The patent coverage provides procurement justification for the target compound as a specific tool for G2 checkpoint abrogation studies.

G2 checkpoint abrogation Cancer sensitization DNA damage p53-deficient Patent landscape

CAS Number Identity Risk: Database-Level Differentiation Between the Target Oxazolo-Triazinedione and a Conflicting Phosphinothioic Acid Ester Structure

A critical procurement risk exists for CAS 3678-19-1 due to documented cross-database identity conflicts. While the Molaid chemical database correctly associates CAS 3678-19-1 with the target oxazolo-triazinedione structure (C₁₁H₆ClN₃O₃, MW 263.63) [1], the Chemsrc and ChemicalBook databases assign the identical CAS number to 'Phosphinothioic acid, bis(2-methyl-1-aziridinyl)-, O-phenyl ester' (C₁₂H₁₇N₂OPS, MW 268.31) . This represents a fundamentally different chemical entity with distinct elemental composition (contains phosphorus and sulfur, lacks all three nitrogen atoms of the triazine core). In contrast, the alternative CAS number 35629-61-9 is consistently used for the same oxazolo-triazinedione scaffold. This identity conflict does not exist for the closely related meta-chloro (CAS 35629-62-0) and para-chloro (CAS 35629-63-1) regioisomers, making CAS 3678-19-1 uniquely problematic among this compound family .

CAS number integrity Database curation Identity verification Procurement quality control Structure misassignment

Validated Procurement Scenarios for 6-(2-Chlorophenyl)-4H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione Based on Comparator Evidence


Oncology SAR: Ortho-Chlorophenyl Regioisomer as an Essential Probe for Triazine-Based G2 Checkpoint Abrogation Studies

The target compound serves as the ortho-chlorophenyl regioisomeric probe within the substituted azole dione patent genus (U.S. Patent 8,415,357) claimed for G2 checkpoint abrogation [1]. In contrast to the meta-chloro (CAS 35629-62-0) and para-chloro (CAS 35629-63-1) regioisomers, which may exhibit different or absent G2 abrogation activity, the ortho-chloro orientation is the key pharmacophoric determinant for target engagement based on regioisomeric selectivity data in triazine-based chemoprevention models [2]. Procurement of all three regioisomers as a matched set enables definitive SAR determination: if only the ortho-chloro compound shows activity, the chlorine position is confirmed as a critical stereoelectronic requirement for binding. This scenario is directly relevant to medicinal chemistry teams at CanBas or competing oncology-focused biotech companies validating G2 checkpoint targets.

Chemical Biology Tool Compound Selection: Scaffold Without Structural Alerts for Clean Target Engagement Studies

When designing a chemical biology experiment to probe a triazine-binding target (e.g., a kinase, enzyme, or receptor implicated in cell-cycle regulation), researchers must exclude confounding off-target effects from compound metabolites. The target oxazolo-triazinedione scaffold lacks the primary aromatic amine groups present in the diamino-triazine analog 2CPDAT, thereby eliminating the potential for chloroaniline release upon metabolic hydrolysis—a recognized structural alert for genotoxicity [1]. This makes the target compound a mechanistically cleaner alternative to 2CPDAT for cellular target engagement studies, particularly in assays where long incubation times (≥24 hours) could unmask metabolite-mediated toxicity and confound the interpretation of phenotype. Procurement of this compound as a negative control alongside 2CPDAT enables deconvolution of target-specific effects from aniline-mediated artifacts.

ADME Profiling: Comparing Ortho- vs. Meta-Chlorophenyl Regioisomers to Quantify the Ortho Effect on Permeability and Metabolic Stability

The calculated LogP difference between the ortho-chloro (LogP ≈ 1.8) [1] and meta-chloro (LogP ≈ 1.94) [2] regioisomers provides a testable hypothesis for intramolecular hydrogen bonding between the ortho-chlorine and the adjacent carbonyl oxygen of the dione ring, which would reduce effective lipophilicity and alter membrane permeability. ADME laboratories can procure both regioisomers and measure parallel artificial membrane permeability assay (PAMPA) permeability, Caco-2 apparent permeability, and human liver microsome intrinsic clearance under identical conditions. A statistically significant difference in any ADME endpoint would validate the ortho effect and inform the design of subsequent analogs with improved pharmacokinetic profiles, directly impacting lead optimization decisions.

Procurement Quality Control: Mandatory Orthogonal Identity Verification for CAS 3678-19-1 Prior to Biological Assay Deployment

The documented conflict in CAS number assignment—where CAS 3678-19-1 is correctly linked to the oxazolo-triazinedione on Molaid [1] but incorrectly mapped to a phosphinothioic acid ester on Chemsrc and ChemicalBook [2][3]—creates a procurement integrity risk that is unique to this compound and absent for its meta and para regioisomeric counterparts . Any procurement workflow for CAS 3678-19-1 must include mandatory orthogonal identity verification: (1) ¹H/¹³C NMR spectroscopy to confirm the oxazolo-triazinedione core and absence of phosphorus-containing signals, (2) high-resolution mass spectrometry (HRMS) to verify the molecular formula C₁₁H₆ClN₃O₃, and (3) cross-referencing with the alternative CAS number 35629-61-9, which is more consistently assigned across databases. This scenario is critical for core facilities and compound management groups that supply chemical libraries to multiple end-users.

Quote Request

Request a Quote for 6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.